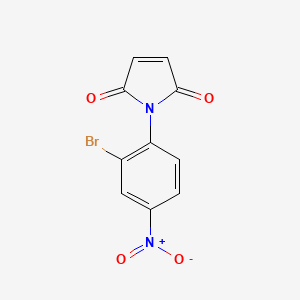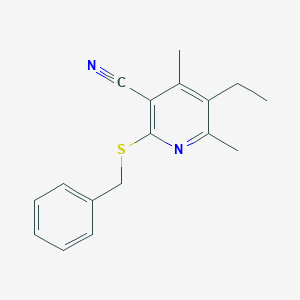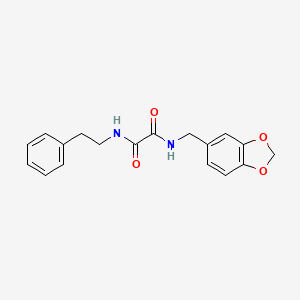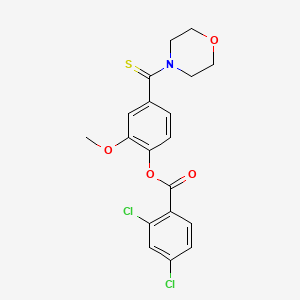
1-(2-bromo-4-nitrophenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-4-nitrophenyl)-1H-pyrrole-2,5-dione is a synthetic compound with potential applications in scientific research. It is commonly known as BNPP and is a member of the pyrrole-2,5-dione family of compounds. BNPP has been widely studied for its unique properties and potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of BNPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. BNPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. BNPP has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
BNPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure. BNPP is also stable under normal laboratory conditions and can be stored for extended periods of time. However, BNPP has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, BNPP can be toxic at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for research involving BNPP. One potential area of research is the development of novel compounds based on the structure of BNPP with improved therapeutic properties. Another potential area of research is the investigation of the mechanism of action of BNPP and its potential targets in various biological processes. Additionally, the antimicrobial activity of BNPP could be further investigated for potential applications in the development of new antibiotics.
Méthodes De Synthèse
BNPP can be synthesized through a multistep process involving the reaction of 2-bromo-4-nitrophenylhydrazine with ethyl acetoacetate. The intermediate product is then treated with acetic anhydride and hydrochloric acid to yield BNPP. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
BNPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and materials science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. BNPP has also been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-bromo-4-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O4/c11-7-5-6(13(16)17)1-2-8(7)12-9(14)3-4-10(12)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVYKYEOALPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4-nitrophenyl)-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)

![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)

![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)
![N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide](/img/structure/B5183244.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5183252.png)
![N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B5183268.png)